Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
Description
Properties
IUPAC Name |
methyl 2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-5(8(9,10)11)12-6(13)3-4/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCFSNOWINLKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165847 | |
| Record name | Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-77-6 | |
| Record name | Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate typically involves the esterification of 2-hydroxy-6-(trifluoromethyl)isonicotinic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These properties make it valuable for developing new synthetic pathways in organic chemistry.
Biology
In biological research, this compound has been investigated for its potential interactions with biomolecules. Studies show that it can influence cellular processes due to its ability to penetrate cell membranes effectively. The trifluoromethyl group is particularly significant in enhancing the compound's biological activity.
Medicine
This compound has been explored as a lead compound in drug discovery. Its potential therapeutic properties include acting as an inhibitor for specific enzymes involved in disease processes. For instance, it has been studied as a selective histone deacetylase 6 inhibitor, which may have applications in treating neurodegenerative diseases such as Charcot-Marie-Tooth disease .
Case Study 1: Histone Deacetylase Inhibition
A study focused on developing selective inhibitors for histone deacetylase 6 (HDAC6) identified analogues of this compound that demonstrated improved potency compared to existing compounds. The study highlighted how modifications to the trifluoromethyl group can enhance binding affinity and selectivity towards HDAC6, suggesting its potential use in therapeutic contexts .
Case Study 2: Antimicrobial Activity
Recent research investigated the antimicrobial properties of fluorinated compounds related to this compound. The results indicated that these compounds exhibited significant antibacterial and antifungal activities, providing insights into their potential applications in developing new antimicrobial agents .
Data Tables
| Application Area | Description | Significance |
|---|---|---|
| Chemistry | Building block for complex synthesis | Enables new synthetic pathways |
| Biology | Interaction with biomolecules | Influences cellular processes |
| Medicine | Potential therapeutic agent | Inhibitor for HDAC6 and other targets |
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in various biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 2-Position
Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate
- Structure : 2-fluoro and 6-CF₃ substituents; ethyl ester.
- Molecular Formula: C₉H₇F₄NO₂.
- Molecular Weight : 237.15 g/mol.
- Key Differences :
Methyl 2-(trifluoromethyl)isonicotinate
- Structure : 2-CF₃ and 6-CF₃ substituents; methyl ester.
- Molecular Formula: C₈H₆F₃NO₂.
- Molecular Weight : 205.13 g/mol.
- Key Differences :
Methyl 2-chloro-6-(trifluoromethyl)nicotinate
- Structure : 2-chloro and 6-CF₃ substituents; methyl ester.
- Molecular Formula: C₈H₅ClF₃NO₂.
- Molecular Weight : 239.58 g/mol.
- Key Differences :
Substituent Variations at the 6-Position
2-Chloro-6-(trifluoromethyl)isonicotinic Acid
- Structure : 2-chloro and 6-CF₃ substituents; free carboxylic acid.
- Molecular Formula: C₇H₃ClF₃NO₂.
- Key Differences :
- The free carboxylic acid group increases acidity (pKa ~2.5) compared to the methyl ester (pKa ~4.5 for hydrolysis).
- Higher reactivity in coupling reactions due to the acid functionality .
Biological Activity
Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
This compound features a trifluoromethyl group that enhances its lipophilicity, allowing better membrane penetration and interaction with intracellular targets. The hydroxyl and ester groups facilitate hydrogen bonding, which plays a crucial role in its biological interactions.
The compound's mechanism of action involves interactions with specific molecular targets. The trifluoromethyl group not only increases lipophilicity but also influences the compound's reactivity and binding affinity to various enzymes and receptors. This interaction can modulate enzyme activity and influence biochemical pathways, which is essential for its pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in the treatment of various inflammatory conditions. However, further studies are required to confirm these effects and elucidate the underlying mechanisms.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that are critical for metabolic processes. For instance, it may interact with nicotinic acetylcholine receptors, which are involved in neurological functions. This interaction could lead to potential applications in neuropharmacology .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity Study : A study evaluated the compound's effect against various bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Anti-inflammatory Pathway Modulation : In vitro experiments showed that treatment with this compound reduced the production of pro-inflammatory cytokines in activated macrophages, highlighting its potential as an anti-inflammatory agent.
- Enzyme Interaction Analysis : Binding assays revealed that the compound has a high affinity for certain metabolic enzymes, suggesting its role as a modulator of metabolic pathways. This property could be harnessed for therapeutic interventions in metabolic disorders .
Data Summary Table
Q & A
Q. Table 1: Example Reaction Conditions
| Component | Details | Reference |
|---|---|---|
| Solvent | THF | |
| Base | Triethylamine (Et₃N) | |
| Purification | Silica gel column chromatography | |
| Monitoring | TLC (Rf = 0.3–0.5 in hexane:EtOAc) |
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Research Question
Characterization requires a multi-technique approach:
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm trifluoromethyl (CF₃) integration .
- IR Spectroscopy : Detect hydroxyl (O–H stretch ~3200 cm⁻¹) and ester carbonyl (C=O ~1700 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₈H₆F₃NO₃: 234.0284) .
Q. Table 2: Key Spectroscopic Data
| Technique | Expected Observations | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons: δ 7.8–8.2 ppm | |
| ¹³C NMR | CF₃: δ 122–125 ppm (q, J = 280 Hz) | |
| IR | C=O stretch: ~1700 cm⁻¹ |
How can researchers resolve discrepancies in spectroscopic data during characterization?
Advanced Research Question
Discrepancies often arise from impurities, solvent effects, or tautomerism. Mitigation strategies include:
- Purity Verification : Re-run TLC or HPLC to confirm absence of side products .
- Solvent Selection : Use deuterated solvents (e.g., CDCl₃) to avoid peak splitting .
- Comparative Analysis : Cross-reference with literature data for analogous trifluoromethylpyridines .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (if crystalline material is available) .
What strategies optimize reaction yields in the synthesis of this compound?
Advanced Research Question
Yield optimization requires systematic parameter variation:
- Catalyst Screening : Test transition-metal catalysts (e.g., CuI) for trifluoromethylation efficiency .
- Temperature Control : Elevated temperatures (40–60°C) may accelerate reactions but risk decomposition.
- Stoichiometry : Use 1.2–1.5 equivalents of trifluoromethylating agents to drive completion .
- Workflow Modifications : Replace traditional column chromatography with preparative HPLC for challenging separations .
What are the stability considerations and safety protocols for handling this compound?
Basic Research Question
- Stability : Store at –20°C in inert atmosphere; monitor hydrolytic degradation via periodic NMR .
- Safety Precautions :
- Hazards : Irritant (H315), harmful if swallowed (H302) .
- PPE : Use nitrile gloves, safety goggles, and fume hoods.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
How can regioselective functionalization challenges be addressed in derivatives of this compound?
Advanced Research Question
Regioselectivity in pyridine systems is influenced by:
- Directing Groups : Use hydroxyl or ester groups to guide trifluoromethylation to the 6-position .
- Computational Modeling : Predict reactive sites via DFT calculations (e.g., Fukui indices) .
- Protection/Deprotection : Temporarily block reactive sites with silyl or benzyl groups .
What are the best practices for analyzing compound stability under varying pH and temperature conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
